In Vivo Antitumor Efficacy in U87MG Glioblastoma Xenograft: Minimum Effective Dose (MED) Comparison
Wortmannin-Rapamycin Conjugate 1 (7c) demonstrated profound in vivo antitumor activity in the U87MG human glioblastoma mouse xenograft model, achieving a minimum effective dose (MED) of 1.5 mg/kg following weekly intravenous dosing [1]. This quantifiable dose-response relationship establishes a clear benchmark for efficacy in this challenging tumor model.
| Evidence Dimension | Minimum Effective Dose (MED) |
|---|---|
| Target Compound Data | MED = 1.5 mg/kg |
| Comparator Or Baseline | Rapamycin analogue (3a) and 17-hydroxywortmannin analogue (9a) individually. A physical mixture was poorly tolerated at comparable doses. |
| Quantified Difference | Conjugate 7c achieves an MED of 1.5 mg/kg; the physical mixture was not tolerated at doses required for equivalent target inhibition. |
| Conditions | U87MG human glioblastoma mouse xenograft model, weekly intravenous dosing |
Why This Matters
This provides a quantitative MED for a specific tumor model, enabling direct comparison with other PI3K/mTOR inhibitors in similar xenograft studies and informing dose selection for future preclinical experiments.
- [1] Ayral-Kaloustian S, Gu J, Lucas J, et al. Hybrid inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR): design, synthesis, and superior antitumor activity of novel wortmannin-rapamycin conjugates. J Med Chem. 2010;53(1):452-9. View Source
